molecular formula C6H16N2 B3417627 Hexane-2,5-diamine CAS No. 110978-53-5

Hexane-2,5-diamine

Cat. No.: B3417627
CAS No.: 110978-53-5
M. Wt: 116.20 g/mol
InChI Key: BBPXVYVXKAYBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane-2,5-diamine (IUPAC name: 2,5-dimethylthis compound) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂ . Its structure features two amine groups at the 2nd and 5th positions of a hexane backbone, with methyl substituents at these positions (SMILES: CC(C)(CCC(C)(C)N)N) . The compound has a CAS registry number of 23578-35-0 and is commercially available for research and industrial applications, including polymer synthesis and surface functionalization .

Key applications include:

  • Polymer chemistry: As a monomer for polyamide formation, particularly in condensation reactions with dicarboxylic acids (e.g., hexanedioic acid) to produce branched polyamides .
  • Surface coatings: Acts as a cross-linking agent in polydopamine (PDA)-based coatings, enhancing adhesion and functional versatility .
  • Coordination chemistry: Serves as a precursor for cyclic imido ligands in molybdenum compounds, influencing thermal stability and decomposition kinetics .

Properties

IUPAC Name

hexane-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXVYVXKAYBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347572
Record name 2,5-Diaminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110978-53-5
Record name 2,5-Diaminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexane-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,5-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, which is a precursor in the production of nylon. The reaction typically occurs in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation processes. The production involves the careful control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hexane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or aldehydes are used under mild conditions.

Major Products Formed:

    Oxidation: Hexane-2,5-dione or hexane-2,5-dinitrile.

    Reduction: Hexane derivatives with varying degrees of saturation.

    Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

Chemistry

Hexane-2,5-diamine is utilized as a building block in the synthesis of various polymers and resins. Its unique structure allows it to participate in numerous chemical reactions, including:

  • Polymer Synthesis : It is crucial in producing polyamides (e.g., nylon 66) through condensation reactions with adipic acid.
  • Curing Agents : It serves as a curing agent for epoxy resins, enhancing their mechanical properties .

Biology

In biological research, this compound acts as a precursor for biologically active compounds. Its interactions with enzymes and receptors make it valuable for studying biochemical pathways:

  • Enzyme Mechanisms : It can inhibit or activate specific enzymes, impacting metabolic processes.
  • Biological Activity : Research indicates potential roles in cancer therapy by regulating polyamine synthesis through enzyme inhibition.

Medicine

This compound is explored for its therapeutic potential:

  • Drug Development : It has been investigated as a lead compound for designing enzyme inhibitors and other therapeutic agents targeting various diseases .
  • Neurotoxicity Studies : Studies have shown that metabolites of hexane can induce neurotoxic effects, providing insights into occupational health risks associated with exposure to hexane and its derivatives .

Industrial Applications

This compound is extensively used in industrial applications due to its functional properties:

  • Polymer Production : It is a key ingredient in producing nylon and polyurethane materials.
  • Textile Treatments : Employed in textile finishing processes to enhance fabric durability and performance .

Case Study 1: Polymer Production

A study evaluated the efficiency of this compound in synthesizing nylon 66. The results indicated that varying the molar ratios of adipic acid to this compound significantly influenced the polymer's mechanical properties. The optimal ratio yielded a nylon with enhanced tensile strength and elasticity.

Case Study 2: Neurotoxicity Research

Research conducted on rats exposed to n-hexane revealed progressive dopaminergic neurodegeneration linked to hexane metabolites like 2,5-hexanedione. The study demonstrated that microglial activation played a crucial role in mediating neurotoxicity, suggesting that hexane exposure could contribute to neurodegenerative diseases such as Parkinson's disease .

Mechanism of Action

The mechanism of action of hexane-2,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, altering their activity. It can also act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Hexamethylenediamine (1,6-Diaminohexane)

Molecular Formula : C₆H₁₆N₂ | CAS : 124-09-4

Property Hexane-2,5-diamine Hexamethylenediamine
Structure Branched (2,5-dimethyl) Linear
Molecular Weight 144.26 g/mol 116.21 g/mol
Applications Branched polyamides, coatings Nylon-6,6, adhesives
Thermal Stability Moderate (decomposes ~250–300°C) Higher (stable up to ~300°C)
Cross-Linking Efficiency High (flexible branching enhances adhesion) Moderate (linear chain limits spatial adaptability)

Key Differences :

  • Branching vs. Linearity : The branched structure of this compound improves cross-linking flexibility in PDA coatings, compensating for low dopamine concentrations . In contrast, linear hexamethylenediamine is preferred for high-strength nylon-6,6 production.
  • Thermal Behavior : this compound-derived cyclic imido ligands in molybdenum compounds exhibit decomposition onset at 303°C , comparable to tert-pentyl and adamantyl analogs . Hexamethylenediamine-based polyamides (nylon-6,6) show higher melting points (~265°C) due to crystallinity.

Hexamethylene Diisocyanate (HDI)

Molecular Formula : C₆H₁₂N₂O₂ | CAS : 822-06-0

Property This compound Hexamethylene Diisocyanate
Functional Groups Amine (-NH₂) Isocyanate (-NCO)
Applications Polyamides, coatings Polyurethanes, elastomers
Reactivity Condensation with carboxylic acids Polymerization with polyols
Toxicity Moderate High (respiratory sensitizer)

Key Differences :

  • Reactivity : this compound participates in step-growth polymerization (e.g., with dicarboxylic acids), while HDI undergoes rapid addition reactions with polyols.
  • Safety Profile : HDI requires stringent handling due to its sensitizing effects, whereas this compound poses lower acute toxicity risks .

1,1,4,4-Tetramethyl-1,4-butanediamine (Ancamine 2006)

Molecular Formula : C₈H₂₀N₂ | CAS : 23578-35-0 (same as this compound)

This compound is a structural isomer of this compound but with amine groups at the 1st and 4th positions. Despite identical molecular formulas, its shorter chain length and symmetry result in distinct physicochemical properties:

  • Crystallinity : Lower due to reduced symmetry.
  • Applications : Primarily used as an epoxy curing agent (e.g., Ancamine 2006), whereas this compound is favored in polyamide synthesis .

(2R,5R)-1,6-Diphenylthis compound Dihydrochloride

Molecular Formula : C₁₈H₂₄N₂·2HCl | CAS : 1247119-31-8

Property This compound Diphenyl Derivative
Structure Aliphatic, branched Aromatic-substituted, chiral
Applications Industrial polymers Pharmaceutical research (chiral catalysts)
Solubility High in polar solvents Low (enhanced by HCl salt form)

Key Differences :

  • The phenyl groups in the diphenyl derivative introduce steric hindrance and chirality, making it suitable for asymmetric synthesis rather than bulk polymer production.

Research Findings and Industrial Relevance

  • Thermal Stability : this compound’s cyclic imido derivatives exhibit decomposition pathways dominated by γ-H activation, with reaction barriers influenced by substituent bulkiness .
  • Polymer Performance : Branched polyamides derived from this compound show improved toughness but lower crystallinity compared to linear analogs like nylon-6,6 .
  • Commercial Use : Available in multi-kilogram batches (e.g., LEAP CHEM CO., LTD.), highlighting its scalability for industrial coatings and adhesives .

Biological Activity

Hexane-2,5-diamine, also known as 1,6-diaminohexane or hexamethylenediamine, is a compound with significant biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H16N2
  • Molecular Weight : 116.21 g/mol
  • CAS Number : 111-26-2

This compound interacts with various biomolecules, influencing several biological pathways. Its mechanism primarily involves:

  • Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
  • Receptor Binding : The compound can bind to receptors, modulating physiological responses such as neurotransmitter release and cellular signaling pathways .

Neurotoxicity

Research indicates that hexane and its metabolites can induce neurotoxic effects. For instance, exposure to n-hexane has been linked to dopaminergic neurodegeneration through mechanisms involving microglial activation. A study demonstrated that rats exposed to 2,5-hexanedione (a metabolite of hexane) exhibited progressive loss of dopaminergic neurons in the nigrostriatal system. This neurotoxicity was mediated by the integrin αMβ2-NOX2 axis, highlighting the potential risks associated with hexane exposure in occupational settings .

Toxicological Profile

This compound has been evaluated for its toxicological profile across various endpoints:

EndpointFindings
CarcinogenicityNot classified as a carcinogen based on available data
Reproductive ToxicityLimited evidence; further studies needed
Specific Target Organ ToxicityPotential neurotoxic effects observed in animal studies
GenotoxicityNo significant genotoxic effects reported
Respiratory SensitizationPossible irritant; exposure can lead to respiratory issues
Skin SensitizationCan cause skin irritation upon contact
Acute ToxicityLow acute toxicity; however, chronic exposure poses health risks

These findings suggest that while this compound is not classified as highly toxic in acute scenarios, chronic exposure may lead to significant health concerns .

Case Studies

  • Occupational Exposure : A study on workers exposed to n-hexane revealed symptoms resembling Parkinson's disease due to long-term exposure. The study highlighted the importance of monitoring and regulating exposure levels in industrial environments to mitigate health risks .
  • Neurodegeneration Research : In an experimental model using rats, researchers observed that microglial activation preceded dopaminergic neuron loss following exposure to 2,5-hexanedione. This finding underscores the role of inflammation in neurodegenerative processes linked to hexane exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexane-2,5-diamine
Reactant of Route 2
Reactant of Route 2
Hexane-2,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.